molecular formula C7H15ClN2O B8024583 N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride

N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride

Cat. No.: B8024583
M. Wt: 178.66 g/mol
InChI Key: LSNUOICAQYNUSJ-UHFFFAOYSA-N
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Description

Chemical Structure: N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is a chiral secondary amine hydrochloride salt. It consists of a pyrrolidine ring substituted with an acetamide group at the 3-position via a methylene linker. The stereochemistry is typically (S)-configured, as indicated by CAS No. 1246277-44-0 .

Molecular Formula: C₇H₁₃ClN₂O
Molecular Weight: 176.65 g/mol
Key Features:

  • Hydrochloride salt form enhances solubility and stability.
  • The pyrrolidine ring provides conformational flexibility, mimicking natural amine neurotransmitters.
  • Acetamide moiety introduces hydrogen-bonding capacity and polarity.

Applications:
Primarily used as a pharmaceutical intermediate or building block in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNUOICAQYNUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Mediated Inversion of Configuration

Patent WO2009125426A2 describes a method starting from (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (Formula XXV). The hydroxyl group at the 3-position undergoes halogenation using thionyl chloride (SOCl₂) in methylene chloride (CH₂Cl₂) with catalytic N,N-dimethylformamide (DMF). This step generates a chlorinated intermediate (Formula XXVII) via an SN2 mechanism, inverting the stereocenter from R to S configuration. Subsequent hydrolysis of the acetylated intermediate under basic conditions (e.g., lithium hydroxide in methanol) yields the free amine, which is treated with hydrochloric acid to form the hydrochloride salt.

Key parameters:

  • Solvent : Methylene chloride ensures high solubility of polar intermediates.

  • Temperature : Halogenation proceeds at 0–5°C to minimize side reactions.

  • Catalyst : DMF (5–10 mol%) accelerates the reaction by stabilizing the chlorinating agent.

Mesylation and Nucleophilic Substitution

CN109851542A outlines a route involving mesylation of a pyrrolidin-3-ol precursor using methanesulfonyl chloride (MsCl) in a triethylamine (Et₃N) and dichloromethane mixture. The mesyl group acts as a leaving group, enabling nucleophilic displacement by methylamine in methanol at 75–90°C. After acetylation with chloroacetyl chloride or acetic anhydride under pH-controlled conditions (pH 8–10), the Boc-protecting group is removed using hydrogen chloride (HCl) gas in ethanol, yielding the hydrochloride salt.

Critical considerations:

  • pH Control : Sodium hydroxide (20–25%) maintains optimal basicity during acetylation.

  • Purification : Methyl tert-butyl ether (MTBE) extraction removes hydrophobic byproducts.

  • Reaction Time : Methylamine substitution requires 25–30 hours for complete conversion.

Comparative Analysis of Synthetic Routes

Method Halogenation-Inversion Mesylation-Substitution
Starting Material(3R)-pyrrolidin-3-olBoc-protected pyrrolidin-3-ol
Key StepSN2 halogenationNucleophilic substitution
Stereochemical OutcomeInversion (R→S)Retention (S-configuration)
Yield65–75%50–60%
ScalabilityHigh (batch sizes >1 kg)Moderate (batch sizes <500 g)
Purity (HPLC)≥98%≥95%

Optimization of Reaction Conditions

Solvent Selection for Halogenation

Methylene chloride outperforms alternatives like toluene or hexane due to its ability to stabilize ionic intermediates. Polar aprotic solvents (e.g., DMF) are avoided in the halogenation step to prevent premature hydrolysis.

Temperature Control in Acetylation

Exothermic acetylation reactions require cooling to -5–5°C to suppress racemization. CN109851542A emphasizes dropwise addition of chloroacetyl chloride to maintain temperature stability.

Catalytic Effects

Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance reaction rates in substitution steps by facilitating interfacial interactions between hydrophilic and hydrophobic phases.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with minimal residual solvents.

Analytical Data

  • ¹H NMR (D₂O, 400 MHz): δ 4.74 (m, 1H, CH-N), 3.60–3.48 (m, 2H, CH₂-N), 2.10 (s, 3H, COCH₃).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Adaptations

Large-scale production (Patent WO2009125426A2) employs continuous flow reactors for halogenation, reducing reaction times from 12 hours to 2 hours. In-line pH monitoring ensures consistent acetylation, while centrifugal partition chromatography replaces column chromatography for higher throughput.

Emerging Methodologies

Recent advances include enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica), achieving enantiomeric excess (ee) >99% . Biocatalytic routes reduce reliance on harsh reagents but remain limited by substrate specificity.

Chemical Reactions Analysis

Types of Reactions

N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyrrolidin-3-yl)methyl]acetamide N-oxide, while reduction may produce N-[(pyrrolidin-3-yl)methyl]ethylamine.

Scientific Research Applications

Pharmaceutical Development

N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride is primarily utilized in pharmaceutical research for the following reasons:

  • Intermediate in Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurotransmitter systems .
  • Potential Neuroprotective Effects: Studies suggest that this compound may exhibit neuroprotective properties, making it relevant in the context of neurodegenerative diseases. It is believed to interact with neurotransmitter systems that influence cognition and memory.
  • Muscarinic Receptor Antagonism: Research indicates that pyrrolidine derivatives can act as muscarinic receptor antagonists, which are important in treating conditions related to the respiratory and gastrointestinal systems . This suggests that this compound could be developed for therapeutic uses in these areas.

Neuropharmacological Applications

The compound has shown promise in neuropharmacology due to its potential effects on neurotransmitter pathways:

  • Anxiolytic and Antidepressant-Like Effects: Preliminary studies indicate that this compound may have anxiolytic (anxiety-reducing) and antidepressant-like effects, warranting further investigation into its mechanisms of action.
  • Interaction with Acetylcholine and Dopamine Pathways: Its structural similarity to other biologically active compounds suggests it could influence acetylcholine and dopamine pathways, which are critical in mood regulation and cognitive function.

Chemical Synthesis

The synthesis of this compound involves several steps that allow for the introduction of various functional groups. This versatility makes it a valuable building block in organic synthesis:

  • Multi-Step Synthesis Process: The synthesis typically involves nucleophilic substitution reactions due to the acetamide moiety, allowing for modifications that enhance biological activity or alter chemical properties.
  • Applications in Organic Chemistry: The compound is used as a building block for more complex molecules, indicating its importance in developing new chemical entities with potential therapeutic applications.

Case Studies

Several studies have documented the biological activity and potential therapeutic implications of this compound:

  • Neuroprotective Studies : Research has indicated that compounds similar to this compound can protect against neuronal damage in models of neurodegenerative diseases, suggesting its utility in developing treatments for conditions like Alzheimer's disease.
  • Muscarinic Receptor Binding Affinity : A study demonstrated that certain derivatives exhibit high affinity for muscarinic receptors, which could lead to new treatments for respiratory disorders such as asthma or chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

The mechanism of action of N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Difference
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride 1215264-39-3 C₇H₁₅ClN₂O 178.66 N-methylation of pyrrolidine nitrogen
(S)-3-Amino-2-pyrrolidinone Hydrochloride 56440-28-9 C₄H₉ClN₂O 136.58 Incorporation of a ketone (2-pyrrolidinone)
N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide dihydrochloride 2243510-50-9 C₁₁H₂₀Cl₂N₄O 295.21 Addition of 3-methylimidazole ring

Key Observations :

  • 2-Pyrrolidinone (CAS 56440-28-9) introduces a planar carbonyl group, altering hydrogen-bonding interactions and reducing basicity .
  • Imidazole-substituted analog (CAS 2243510-50-9) adds aromaticity and metal-binding capacity, suitable for targeting heme-containing enzymes .

Functional Group Additions

Compound Name CAS No. Molecular Formula Key Functional Addition
N-(3-Ooxazol-5-yl)phenyl)-2-(pyrrolidin-3-yl)acetamide hydrochloride 2093767-61-2 Not fully reported Oxazole ring
N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride 1220037-39-7 C₁₃H₁₉ClN₂O₂ Piperidinyloxy group

Key Observations :

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data :

  • IR Spectroscopy : Parent compound shows NH (3390 cm⁻¹) and C=O (1730 cm⁻¹) stretches. Methylation shifts NH stretches to lower frequencies .
  • ¹H-NMR : Parent compound exhibits a singlet for COCH₃ at δ 2.10 and pyrrolidine CH₂ signals at δ 2.73–3.57. Methylated analogs show additional NCH₃ signals at δ 2.50 .

Crystallography :

  • Intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds are common in acetamide derivatives, stabilizing crystal lattices . Dihedral angles between aromatic systems in analogs range from 78–84°, influencing molecular stacking .

Biological Activity

N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is a compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to an acetamide group. The molecular formula is C7_{7}H14_{14}ClN2_{2}O, with a molecular weight of approximately 195.12 g/mol. The presence of the hydrochloride enhances its solubility in water, making it suitable for various biological applications .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been studied for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies suggest that the compound may have anxiolytic and antidepressant-like effects , indicating its potential as a therapeutic agent for anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnxiolyticPotential reduction in anxiety-like behaviors
AntidepressantPossible antidepressant effects in animal models
NeuroprotectiveInteraction with neurotransmitter systems
AntimicrobialPreliminary data showing antibacterial properties

The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to neurotransmitter receptors such as serotonin and dopamine receptors, modulating their activity . This interaction may explain its observed biological activities, particularly in cognitive functions related to memory and learning.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Studies : In a study investigating neuroprotective properties, the compound was administered to animal models of neurodegenerative diseases. Results indicated a significant improvement in cognitive functions compared to control groups, suggesting potential therapeutic benefits .
  • Anxiolytic Effects : A behavioral study assessed the anxiolytic effects of the compound using established anxiety models in rodents. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
  • Antimicrobial Activity : In vitro tests evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives known for their biological activities. A comparative analysis highlights its unique pharmacological profile:

Compound NameActivity TypeMIC Values (µg/mL)
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamideAntimicrobial4.69 - 22.9
(S)-N-(Pyrrolidin-3-yl)acetamide hydrochlorideNeuroprotective/AntidepressantNot specified

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